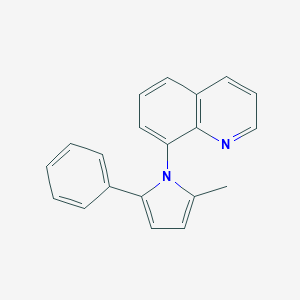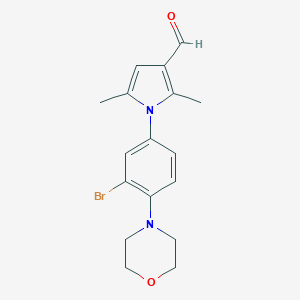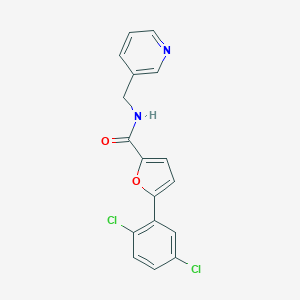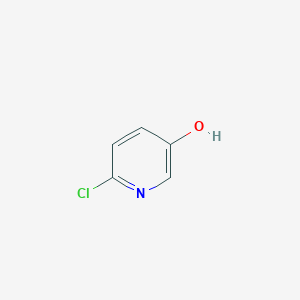
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline, also known as MPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPQ is a heterocyclic compound that contains a pyrrole ring and a quinoline ring. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been shown to have various biochemical and physiological effects in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline. One area of interest is the development of novel synthetic methods for 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline and its biochemical and physiological effects in the body.
Synthesemethoden
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can be synthesized using various methods, such as the Pictet-Spengler reaction, Suzuki coupling, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Suzuki coupling method involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of an aryl halide and an alkynyl compound in the presence of a palladium catalyst. These methods have been used to synthesize 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline with high yields and purity.
Wissenschaftliche Forschungsanwendungen
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been studied extensively for its potential applications in various fields, such as medicine, materials science, and chemistry. In medicine, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In materials science, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In chemistry, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
5935-54-6 |
|---|---|
Produktname |
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline |
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
8-(2-methyl-5-phenylpyrrol-1-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-15-12-13-18(16-7-3-2-4-8-16)22(15)19-11-5-9-17-10-6-14-21-20(17)19/h2-14H,1H3 |
InChI-Schlüssel |
IJRLRCPDJWQPNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)


![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)